molecular formula C22H34FN3O B10966220 N-(2-tert-butylcyclohexyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

N-(2-tert-butylcyclohexyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B10966220
M. Wt: 375.5 g/mol
InChI Key: LFEXKAZBKSPLLE-UHFFFAOYSA-N
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Description

N-(2-tert-butylcyclohexyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a complex organic compound that features a tert-butylcyclohexyl group, a fluorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylcyclohexyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the tert-butylcyclohexyl group: This can be achieved through the alkylation of cyclohexane with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a dehydrating agent.

    Attachment of the fluorophenyl group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative with the piperazine ring.

    Formation of the acetamide linkage: The final step involves the acylation of the piperazine derivative with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include tert-butyl alcohol, tert-butyl ketone, or tert-butyl carboxylic acid.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the nucleophile used but may include various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-tert-butylcyclohexyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its interactions with various biological targets. Its structure suggests potential activity as a ligand for certain receptors or enzymes, making it a candidate for drug discovery.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on neurological pathways, offering potential benefits in the treatment of conditions such as anxiety, depression, or other central nervous system disorders.

Industry

In industry, this compound could be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties may offer advantages in terms of efficacy, selectivity, or stability.

Mechanism of Action

The mechanism of action of N-(2-tert-butylcyclohexyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide likely involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring and fluorophenyl group suggest potential binding to neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-tert-butylcyclohexyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
  • N-(2-tert-butylcyclohexyl)-2-[4-(4-methylphenyl)piperazin-1-yl]acetamide
  • N-(2-tert-butylcyclohexyl)-2-[4-(4-bromophenyl)piperazin-1-yl]acetamide

Uniqueness

N-(2-tert-butylcyclohexyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to cross biological membranes, potentially leading to improved efficacy and bioavailability compared to its analogs.

Properties

Molecular Formula

C22H34FN3O

Molecular Weight

375.5 g/mol

IUPAC Name

N-(2-tert-butylcyclohexyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C22H34FN3O/c1-22(2,3)19-6-4-5-7-20(19)24-21(27)16-25-12-14-26(15-13-25)18-10-8-17(23)9-11-18/h8-11,19-20H,4-7,12-16H2,1-3H3,(H,24,27)

InChI Key

LFEXKAZBKSPLLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCCC1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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